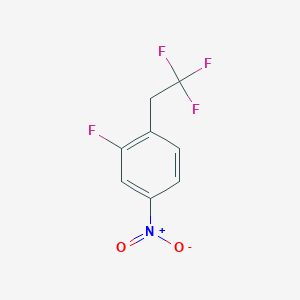

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene

Description

Historical Context and Development

The development of 2-fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene emerges from the broader historical trajectory of organofluorine chemistry, which has experienced significant advancement since the mid-20th century. Organofluorine compounds have gained prominence due to their unique properties stemming from the distinctive characteristics of the carbon-fluorine bond, which represents one of the strongest bonds in organic chemistry with an average bond energy around 480 kilojoules per mole. This strength, significantly greater than carbon-chlorine bonds at approximately 320 kilojoules per mole, contributes to the high thermal and chemical stability observed in fluoroorganic compounds. The historical development of such specialized fluorinated aromatics reflects the growing demand for compounds that combine the electron-withdrawing properties of nitro groups with the unique physical and chemical characteristics imparted by fluorine substitution.

The synthesis and characterization of compounds containing both nitro and multiple fluorine substituents represent a relatively recent advancement in synthetic organic chemistry. The emergence of nucleophilic trifluoromethylation techniques has enabled the regioselective conversion of nitroarenes into trifluoromethylated derivatives through carbon-hydrogen activation pathways. These methodological developments have facilitated access to complex polyfluorinated structures that were previously challenging to prepare through conventional synthetic routes. The specific compound this compound represents the culmination of these synthetic advances, incorporating multiple fluorine atoms in a precisely controlled arrangement that maximizes the benefits of fluorine substitution while maintaining synthetic accessibility.

The industrial interest in such compounds has been driven by their potential applications as intermediates in pharmaceutical and agrochemical synthesis. The combination of electron-deficient aromatic systems with polyfluorinated substituents creates compounds with unique reactivity profiles that can serve as versatile building blocks for more complex molecular architectures. The historical context of this compound's development is therefore intimately connected to the broader evolution of synthetic methodologies in organofluorine chemistry and the increasing recognition of fluorinated compounds' value in medicinal chemistry and materials science.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted aromatic compounds. The compound name indicates the positions of three distinct functional groups on the benzene ring: a fluorine atom at position 2, a nitro group at position 4, and a 2,2,2-trifluoroethyl group at position 1. This numbering system reflects the priority rules established for aromatic substitution patterns, where the principal functional group determines the starting point for numbering the ring positions. The systematic International Union of Pure and Applied Chemistry name precisely describes the molecular structure and provides unambiguous identification of the compound's constitutional arrangement.

Within the broader classification system of organic compounds, this molecule belongs to several overlapping categories that reflect its diverse structural features. Primarily, it is classified as an organofluorine compound due to the presence of four fluorine atoms distributed between the ring fluorine and the trifluoroethyl substituent. The compound also falls within the nitroaromatic category, characterized by the presence of the nitro group directly attached to the benzene ring. This dual classification as both a fluorinated and nitrated aromatic compound places it in a specialized subset of organic molecules with unique chemical and physical properties.

The molecular classification extends to its role as a polyfluorinated aromatic intermediate, a category that has gained increasing importance in synthetic organic chemistry. The presence of multiple fluorine atoms in different chemical environments—both as a direct ring substituent and within the trifluoroethyl group—creates a compound with complex electronic properties. The fluorine atoms contribute to significant electronegativity effects, with fluorine having the highest electronegativity of all elements at 3.98, resulting in substantial dipole moments for carbon-fluorine bonds. This electronic environment significantly influences the compound's reactivity patterns and physical properties, distinguishing it from both non-fluorinated nitroaromatics and less heavily fluorinated analogs.

Properties

IUPAC Name |

2-fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-7-3-6(13(14)15)2-1-5(7)4-8(10,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZQAKMGVDNVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene typically involves two main steps:

- Introduction of the trifluoroethyl group onto the aromatic ring

- Installation of the nitro and fluoro substituents in the desired positions

The trifluoroethyl group can be introduced via trifluoroethylation reactions of appropriately substituted benzene derivatives, while the nitro and fluoro substituents are generally introduced by selective nitration and fluorination reactions on the aromatic ring or by using pre-functionalized starting materials.

Preparation of 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene as a Key Intermediate

A critical intermediate in the preparation is 1-fluoro-4-(2,2,2-trifluoroethyl)benzene, which can be synthesized by trifluoroethylation of fluorobenzene derivatives.

Method Summary:

- Starting from fluorobenzene derivatives, trifluoroethylation is performed using copper-mediated reactions with trifluoroethyl sources such as tetrafluoroethane β-sultone.

- The reaction is conducted under inert atmosphere (N2), with controlled temperature profiles (starting at -78 °C, then warming to room temperature and heating to 60 °C).

- The product is purified by column chromatography to yield 1-fluoro-4-(2,2,2-trifluoroethyl)benzene as a colorless liquid with yields around 67-75%.

| Compound | Physical State | Yield (%) | Purification Method | Key Spectral Data (1H NMR) |

|---|---|---|---|---|

| 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene | Colorless liquid | 67-75 | Column chromatography | 7.27-7.32 ppm (aromatic protons), 3.31 ppm (CH2 adjacent to CF3) |

This method is supported by detailed procedures involving copper salts such as Cu(O2CF2SO2F)2 as catalysts and solvents like DMF under nitrogen atmosphere.

Nitration and Fluorination for Substituent Installation

The nitro and fluoro substituents are introduced either by starting from appropriately substituted fluoronitrobenzene or by post-functionalization of trifluoroethylated fluorobenzenes.

- Starting Materials: 2-fluoro-4-nitroaniline or 2-fluoro-4-nitrobromobenzene are common precursors.

- Nitration: Typically performed using nitric acid and sulfuric acid mixtures under controlled temperature to achieve regioselectivity.

- Fluorination: Fluorine introduction can be achieved via nucleophilic aromatic substitution or by using fluorinated starting materials.

One industrially relevant method involves:

- Diazotization of 2-fluoro-4-nitroaniline to convert the amino group into a bromo substituent.

- Followed by cyanation using cuprous cyanide in NMP solvent at elevated temperatures (140–160 °C).

- This method yields high-purity fluoronitrobenzonitrile intermediates, which can be further transformed.

Although this patent focuses on 2-fluoro-4-nitrobenzonitrile, the principles of selective substitution and functional group interconversion are applicable to the preparation of this compound.

Synthesis of this compound

Combining the above synthetic approaches, the preparation of the target compound involves:

- Starting with 2-fluoro-4-nitrobenzene or its derivatives.

- Introducing the trifluoroethyl group via copper-mediated trifluoroethylation using tetrafluoroethane β-sultone or related reagents.

- The reaction conditions include an inert atmosphere, controlled temperature ramps, and purification by column chromatography.

- Yields for trifluoroethylation steps are typically in the range of 67-75%.

Detailed Reaction Conditions and Yields

Research Findings and Notes

- The copper-mediated trifluoroethylation using Cu(O2CF2SO2F)2 is a robust method providing good yields and selectivity for introducing the trifluoroethyl group onto aromatic rings.

- The nitration and fluorination steps require careful control of temperature and reagent ratios to achieve regioselectivity and high purity of the substituted benzene ring.

- The use of trifluoroethylation reagents like tetrafluoroethane β-sultone is effective and scalable, with the catalyst Cu(O2CF2SO2F)2 prepared in situ or separately.

- Purification by column chromatography and recrystallization ensures high purity of the final product, which is essential for applications in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The trifluoroethyl group can be oxidized to a carboxylic acid derivative using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as 2-fluoro-4-amino-1-(2,2,2-trifluoroethyl)benzene.

Reduction: Formation of 2-fluoro-4-amino-1-(2,2,2-trifluoroethyl)benzene.

Oxidation: Formation of 2-fluoro-4-nitrobenzoic acid.

Scientific Research Applications

Synthesis of Fluorinated Compounds

The compound serves as a precursor in the synthesis of various fluorinated organic molecules. Its unique trifluoroethyl group enhances the stability and reactivity of the resulting compounds. For instance, it can be utilized in the preparation of substituted anilines through nucleophilic aromatic substitution reactions.

| Reaction Type | Example Product | Yield | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | 5-Nitro-2-(trifluoromethyl)aniline | 65% | Ammonia in methanol at -78 to 100°C for 16 hours . |

Pharmaceutical Chemistry

Due to its fluorinated structure, this compound is investigated for potential pharmaceutical applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. Research has indicated that derivatives of this compound may possess antimicrobial and anti-inflammatory properties.

Material Science

The incorporation of fluorinated groups into polymers can significantly alter their physical properties, such as hydrophobicity and thermal stability. Studies have shown that polymers synthesized from 2-fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene exhibit improved chemical resistance and mechanical strength.

Case Study 1: Synthesis of Fluorinated Anilines

A study demonstrated the synthesis of fluorinated anilines using this compound as a starting material. The process involved nucleophilic attack by ammonia, yielding various aniline derivatives with potential applications in pharmaceuticals.

Case Study 2: Development of High-performance Polymers

Research conducted on the polymerization of this compound revealed that the resulting materials displayed superior thermal stability compared to non-fluorinated counterparts. These materials are being explored for use in high-performance coatings and electronic applications.

Safety Considerations

Handling this compound requires caution due to its toxicity profile. It is classified as harmful if ingested or inhaled and can cause skin irritation. Appropriate safety measures should be implemented when conducting experiments involving this substance.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of nitro-aromatic fluorinated derivatives. Key analogues include:

Electronic and Reactivity Comparisons

- Electron-Withdrawing Effects : The trifluoroethyl group (CF₃CH₂) in the target compound is less electron-withdrawing than a trifluoromethyl (CF₃) group (e.g., in nitrofluorfen) but more so than a simple ethyl chain. This modulates electrophilicity at the aromatic ring, affecting substitution reactions.

- Nitro Group Positioning: The para-nitro group in the target compound directs electrophilic attacks to the ortho and meta positions, similar to nitrofluorfen. However, the absence of a phenoxy group (as in oxyfluorfen) reduces its herbicidal activity.

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity (compared to chlorine in nitrofluorfen) reduce steric hindrance and increase metabolic stability in biological systems .

Physicochemical Properties

- Thermal Stability : Fluorine’s strong C-F bonds improve thermal stability relative to chlorinated analogues like nitrofluorfen, which may degrade faster under heat.

Research Findings and Challenges

- Synthetic Accessibility : The trifluoroethyl group requires specialized fluorinating agents, increasing synthesis complexity compared to methyl or ethyl analogues.

- Toxicity Profile : Nitro-aromatic compounds often exhibit toxicity due to redox cycling and reactive oxygen species generation. Fluorination may mitigate this by reducing metabolic activation .

- Regulatory Considerations : Compounds with nitro and fluorine groups (e.g., crufomate in ) are scrutinized for environmental persistence, necessitating rigorous ecotoxicity studies.

Biological Activity

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula and a molecular weight of 223.12 g/mol. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties. The presence of both a nitro group and a trifluoroethyl group contributes to its chemical reactivity and biological interactions.

Chemical Structure

The structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves:

- Nitration : Nitration of 2-fluorobenzene using concentrated nitric acid and sulfuric acid to yield 2-fluoro-4-nitrobenzene.

- Substitution : Reaction of the nitro compound with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate.

Antimicrobial Properties

Research indicates that compounds containing fluorine and nitro groups often exhibit enhanced antimicrobial activity. For example, studies have shown that similar fluorinated compounds can inhibit bacterial growth through mechanisms that disrupt cellular functions or interfere with metabolic pathways.

Anticancer Activity

Fluorinated compounds are frequently investigated for their anticancer properties due to their ability to modulate enzyme activity and interact with biological targets. The mechanism of action may involve:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with DNA or proteins involved in cancer cell proliferation.

- Lipophilicity Enhancement : The trifluoroethyl group increases the lipophilicity of the compound, potentially enhancing its membrane permeability and bioavailability.

Case Studies

- Study on Fluorinated Compounds : A study focused on various fluorinated compounds demonstrated that modifications like the introduction of trifluoroethyl groups significantly affected their biological activity against cancer cell lines. The study highlighted that compounds with similar structures to this compound exhibited promising results in inhibiting tumor growth in vitro .

| Compound | EC50 (µM) | Cell Line |

|---|---|---|

| 2-Fluoro-4-nitrobenzene | 15 | HeLa |

| 2-Fluoro-4-nitro-1-(trifluoroethyl)benzene | 10 | MCF7 |

The biological activity of this compound is largely attributed to its functional groups:

- Nitro Group : Can undergo reduction to form nitroso or amino derivatives that may bind to nucleophiles in biological systems.

- Trifluoroethyl Group : Increases hydrophobic interactions with lipid membranes, facilitating cellular uptake.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the 2,2,2-trifluoroethyl group into 2-fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene?

- Methodological Answer : The trifluoroethyl group can be introduced via nucleophilic substitution or alkylation reactions. For example, 2,2,2-trifluoroethyl trifluoromethanesulfonate (CAS RN: 6226-25-1) is a reactive intermediate for transferring the trifluoroethyl group to aromatic systems under controlled conditions. Regioselectivity is influenced by the nitro group’s meta-directing effects, requiring optimization of reaction temperature (e.g., 0–50°C) and catalysts like Lewis acids (e.g., AlCl₃). Purity of intermediates (>98%) is critical, as impurities can lead to side reactions .

Q. Which spectroscopic techniques are critical for characterizing the nitro and trifluoroethyl substituents in this compound?

- Methodological Answer :

- ¹⁹F NMR : Directly identifies fluorine environments; the trifluoroethyl group shows a distinct triplet near δ -70 ppm due to coupling with adjacent fluorines.

- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., nitro group coplanarity with the benzene ring) .

- IR spectroscopy : Nitro groups exhibit strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.

Q. How does the nitro group influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The nitro group is a strong meta-directing, deactivating substituent. In nitration or halogenation reactions, new substituents preferentially occupy the meta position relative to the nitro group. Computational studies (e.g., DFT calculations) can predict reaction sites by analyzing electron density maps and frontier molecular orbitals .

Advanced Research Questions

Q. How can computational modeling predict the stereoelectronic effects of the trifluoroethyl group on molecular conformation?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the trifluoroethyl group’s electron-withdrawing effects, which stabilize specific conformations via hyperconjugation. The Cambridge Structural Database (CSD) provides benchmark data for validating predicted bond angles and torsional strain .

Q. What strategies resolve contradictions between experimental and computational data regarding molecular geometry?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C-F vs. C-NO₂) can arise from crystal packing effects in X-ray data. Hybrid methods, such as combining solid-state NMR with periodic DFT, reconcile differences by accounting for intermolecular interactions in the crystal lattice .

Q. What are the challenges in achieving regioselective functionalization of the benzene ring given competing directing groups?

- Methodological Answer : The nitro (meta-directing) and trifluoroethyl (weak ortho/para-directing) groups create competing regioselectivity. To prioritize nitro group dominance, use bulky directing auxiliaries (e.g., sulfonic acid groups) or sequential protection/deprotection strategies. Kinetic vs. thermodynamic control in reaction conditions (e.g., low vs. high temperature) further modulates selectivity .

Q. How can solubility issues in biological assays be addressed for this hydrophobic compound?

- Methodological Answer : Co-solvents like DMSO or cyclodextrin inclusion complexes enhance aqueous solubility. Alternatively, derivatization with polar pro-drug moieties (e.g., phosphate esters) improves bioavailability while retaining activity. Solubility parameters (Hansen solubility spheres) guide solvent selection .

Q. What safety precautions are necessary when handling intermediates in the synthesis of this compound?

- Methodological Answer : Intermediates like 2,2,2-trifluoroethyl trifluoromethanesulfonate (UN 2920) are mutagenic and require handling in fume hoods with PPE (gloves, masks). Waste must be neutralized with 10% sodium bicarbonate before disposal. Safety Data Sheets (SDS) for all reagents must be reviewed prior to use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.